Potassium 5-hydroxy-5-phenylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

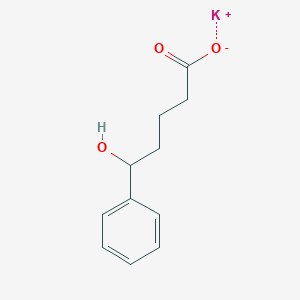

Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 g/mol . It is a potassium salt of 5-hydroxy-5-phenylpentanoic acid, characterized by the presence of a hydroxyl group and a phenyl group attached to a pentanoate chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-hydroxy-5-phenylpentanoate typically involves the reaction of 5-hydroxy-5-phenylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water

Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more sophisticated equipment to ensure purity and efficiency. The process includes:

Large-scale reactors: To handle bulk quantities

Purification steps: Such as crystallization or filtration to obtain the pure compound

Quality control: To ensure the product meets industry standards

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 5-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve a catalyst like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of 5-oxo-5-phenylpentanoic acid.

Reduction: Formation of 5-hydroxy-5-phenylpentanol.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

Potassium 5-hydroxy-5-phenylpentanoate has the molecular formula C11H13KO3 and a molecular weight of 232.32 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. This structure allows for diverse interactions with biological molecules, making it valuable in various applications.

Chemistry

- Reagent in Organic Synthesis : this compound serves as a key reagent in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions.

- Precursor for Derivatives : It can be modified to produce various substituted derivatives, enhancing its utility in synthetic chemistry.

Biology

- Biological Activity Studies : Research indicates that this compound may interact with enzymes and other biological molecules, influencing metabolic pathways. Its hydroxyl group can form hydrogen bonds, while the phenyl group interacts with hydrophobic regions of proteins.

- Antiviral Properties : Studies have shown that derivatives exhibit significant antiviral activity against HIV, with an IC50 value of 250 nM against HIV protease, indicating strong potential for therapeutic applications.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential use in treating various conditions, including cancer and viral infections.

- Case Study on Cancer Treatment : In preclinical studies, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg in xenograft models .

Industry

- Production of Pharmaceuticals : It is utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, contributing to the development of new drugs.

- Agricultural Applications : Although not extensively studied, there is potential for potassium-containing compounds to enhance crop yields when used as nano-fertilizers.

Summary of Biological Activities

| Activity | IC50 Value | Comments |

|---|---|---|

| HIV Protease Inhibition | 250 nM | High potency with good oral bioavailability |

| Anticancer Activity | Varies | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Not extensively studied | Potential for further exploration |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Antitumor Activity :

- Objective: Evaluate anticancer effects in breast cancer models.

- Results: Significant apoptosis induction was observed with minimal effects on normal cells.

-

Infection Control :

- Objective: Assess antimicrobial efficacy against resistant bacterial strains.

- Results: Effective inhibition of growth was noted in multi-drug resistant strains.

Mécanisme D'action

The mechanism of action of Potassium 5-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 5-hydroxy-5-phenylpentanoate

- Calcium 5-hydroxy-5-phenylpentanoate

- Magnesium 5-hydroxy-5-phenylpentanoate

Uniqueness

Potassium 5-hydroxy-5-phenylpentanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical environments.

Activité Biologique

Potassium 5-hydroxy-5-phenylpentanoate (KHP) is a compound that has gained attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

KHP is characterized by its hydroxyl and phenyl groups, which contribute to its reactivity and interaction with biological systems. The general structure can be represented as follows:

The presence of the potassium ion enhances its solubility in aqueous solutions, which is crucial for biological interactions.

The biological activity of KHP is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.

- Hydrophobic Interactions : The phenyl group allows KHP to engage with hydrophobic pockets in proteins, potentially modulating enzymatic activities.

- Enzyme Inhibition : Preliminary studies suggest that KHP may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Several studies have investigated the biological effects of KHP on different cell types:

- Effect on Enzyme Activity : KHP has been shown to inhibit certain phospholipases, which are crucial for lipid metabolism. This inhibition can lead to altered levels of signaling molecules such as arachidonic acid .

- Cell Viability Assays : Experiments using various cell lines demonstrated that KHP exhibits cytotoxic effects at high concentrations while promoting cell survival at lower doses. This duality suggests a potential therapeutic window for its application in treating diseases characterized by excessive cell proliferation.

- Inflammatory Response Modulation : KHP has been observed to reduce the release of pro-inflammatory cytokines in activated immune cells, indicating its potential use as an anti-inflammatory agent .

Case Studies

A case study involving the use of KHP in a model of metabolic syndrome revealed promising results. When administered to obese mice, KHP treatment led to a significant reduction in body weight and improved glucose tolerance compared to control groups. This suggests that KHP may play a role in metabolic regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of KHP, it is essential to compare it with structurally similar compounds such as sodium 5-hydroxy-5-phenylpentanoate and calcium 5-hydroxy-5-phenylpentanoate.

| Compound | Solubility | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Inhibits phospholipases | Potassium ion enhances solubility |

| Sodium 5-hydroxy-5-phenylpentanoate | Moderate | Similar activity profile | Sodium ion may affect stability |

| Calcium 5-hydroxy-5-phenylpentanoate | Low | Limited studies available | Calcium may alter cellular signaling |

Applications in Medicine and Industry

KHP's unique properties make it a candidate for various applications:

- Pharmaceutical Development : Its enzyme inhibitory effects suggest potential use as a drug candidate for inflammatory diseases or metabolic disorders.

- Organic Synthesis : As a reagent, KHP can serve as a precursor for more complex organic molecules, facilitating advancements in chemical synthesis.

Propriétés

IUPAC Name |

potassium;5-hydroxy-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPFIOYULOXZDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.